2-Fluoro-N-(4-(methylthio)benzyl)aniline
CAS No.:
VCID: VC19938645
Molecular Formula: C14H14FNS
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
"2-Fluoro-N-(4-(methylthio)benzyl)aniline" is an organic compound that belongs to the class of substituted anilines. These compounds are widely studied in medicinal chemistry and material sciences due to their versatile chemical properties and potential biological activities. The structure of this compound consists of a fluorine atom attached to the benzene ring and a methylthio group on the benzyl moiety, linked via an amine functional group. Structural CharacteristicsThe molecular structure of "2-Fluoro-N-(4-(methylthio)benzyl)aniline" can be described as follows:
The presence of electron-withdrawing (fluorine) and electron-donating (methylthio) groups makes this compound chemically unique, influencing its reactivity and interaction with biological targets. SynthesisThe synthesis of "2-Fluoro-N-(4-(methylthio)benzyl)aniline" typically involves:
Potential Applications
Research InsightsResearch into similar compounds provides insights into their chemical behavior:
Challenges and Future Directions
|
---|---|
Product Name | 2-Fluoro-N-(4-(methylthio)benzyl)aniline |
Molecular Formula | C14H14FNS |
Molecular Weight | 247.33 g/mol |
IUPAC Name | 2-fluoro-N-[(4-methylsulfanylphenyl)methyl]aniline |
Standard InChI | InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
Standard InChIKey | DRPRIYGNOWIROR-UHFFFAOYSA-N |
Canonical SMILES | CSC1=CC=C(C=C1)CNC2=CC=CC=C2F |
PubChem Compound | 29542664 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume